molecular formula C22H18ClN5 B11999447 6-chloro-N'-(4-methylphenyl)-N,N-diphenyl-1,3,5-triazine-2,4-diamine

6-chloro-N'-(4-methylphenyl)-N,N-diphenyl-1,3,5-triazine-2,4-diamine

Cat. No.: B11999447
M. Wt: 387.9 g/mol
InChI Key: VRBDMPFRHZFCNX-UHFFFAOYSA-N
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Description

6-chloro-N’-(4-methylphenyl)-N,N-diphenyl-1,3,5-triazine-2,4-diamine is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds that contain a ring structure composed of three carbon atoms and three nitrogen atoms This particular compound is characterized by the presence of a chloro group, a methylphenyl group, and two diphenyl groups attached to the triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N’-(4-methylphenyl)-N,N-diphenyl-1,3,5-triazine-2,4-diamine typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as cyanuric chloride and aniline derivatives.

    Substitution Reactions: The chloro group and the methylphenyl group can be introduced through nucleophilic substitution reactions. For example, the reaction of cyanuric chloride with 4-methylaniline in the presence of a base can yield the desired product.

    Coupling Reactions: The diphenyl groups can be introduced through coupling reactions such as Suzuki-Miyaura coupling, which involves the reaction of aryl halides with arylboronic acids in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This can include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N’-(4-methylphenyl)-N,N-diphenyl-1,3,5-triazine-2,4-diamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like sodium hydroxide, potassium carbonate, and various catalysts can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazine oxides, while reduction can produce triazine amines.

Scientific Research Applications

6-chloro-N’-(4-methylphenyl)-N,N-diphenyl-1,3,5-triazine-2,4-diamine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound can be used in studies related to enzyme inhibition, protein binding, and cellular interactions.

    Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-chloro-N’-(4-methylphenyl)-N,N-diphenyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby affecting biochemical processes within cells. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-N-(4-methylphenyl)pyridine-3-carboxamide
  • 6-chloro-N-(2-methoxyethyl)pyridine-3-carboxamide
  • 6-chloro-N-(3-chlorophenyl)pyridine-3-carboxamide

Uniqueness

6-chloro-N’-(4-methylphenyl)-N,N-diphenyl-1,3,5-triazine-2,4-diamine is unique due to its specific combination of functional groups and the triazine ring structure

Properties

Molecular Formula

C22H18ClN5

Molecular Weight

387.9 g/mol

IUPAC Name

6-chloro-4-N-(4-methylphenyl)-2-N,2-N-diphenyl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C22H18ClN5/c1-16-12-14-17(15-13-16)24-21-25-20(23)26-22(27-21)28(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-15H,1H3,(H,24,25,26,27)

InChI Key

VRBDMPFRHZFCNX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=N2)Cl)N(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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